

In-Depth Technical Guide: Blonanserin-d5 (CAS Number: 1346599-86-7)

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Blonanserin-d5**, a deuterated isotopologue of the atypical antipsychotic Blonanserin. Given that the biological and pharmacological properties of **Blonanserin-d5** are essentially identical to its non-deuterated counterpart, this document will focus on the extensive data available for Blonanserin, with the understanding that it is directly applicable to the deuterated form for research and development purposes. **Blonanserin-d5** is primarily utilized as an internal standard in clinical and preclinical pharmacokinetic studies involving the quantification of Blonanserin via mass spectrometry.

Physicochemical Properties

Blonanserin is a white to off-white solid. The deuterated form, **Blonanserin-d5**, shares these characteristics.



Property	Value	Source
CAS Number	1346599-86-7	-
Molecular Formula	C23H25D5FN3	[1]
Molecular Weight	372.53 g/mol	[1]
Unlabeled CAS Number	132810-10-7	[2][3]
Unlabeled Molecular Formula	C23H30FN3	[3][4]
Unlabeled Molecular Weight	367.512 g/mol	[3][4]
Polar Surface Area	19.7 Ų	[3]

Pharmacodynamics and Mechanism of Action

Blonanserin is an atypical antipsychotic that exhibits a unique receptor binding profile, acting as a potent antagonist at dopamine D₂/D₃ and serotonin 5-HT₂A receptors.[1][2][5][6] This dual antagonism is believed to be the primary mechanism for its therapeutic effects in schizophrenia, addressing both positive and negative symptoms.[4][5]

Receptor Binding Affinity

Blonanserin demonstrates high affinity for dopamine D_2 and D_3 receptors and serotonin 5-HT₂A receptors.[1][2] Its affinity for D_2 receptors is notably higher than that for 5-HT₂A receptors.[1] The compound shows low affinity for other receptors such as adrenergic α_1 , histamine H₁, and muscarinic M₁ receptors, which contributes to a favorable side-effect profile with a lower incidence of orthostatic hypotension, sedation, and anticholinergic effects.[1][5]

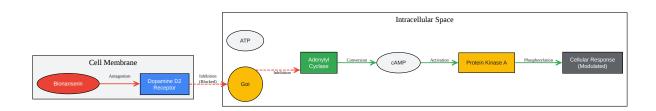
Receptor	Ki (nM)	Source
Dopamine D ₂	0.142	[1][3]
Dopamine D₃	0.494	[1][3]
Serotonin 5-HT ₂ A	0.812	[3]
Serotonin 5-HT ₆	11.7	[1]
Adrenergic α ₁	26.7	[3]



Signaling Pathways

The therapeutic and adverse effects of Blonanserin are mediated through its interaction with specific G-protein coupled receptor (GPCR) signaling cascades.

Dopamine D₂/D₃ Receptor Antagonism: Blonanserin blocks D₂ and D₃ receptors, which are coupled to the Gαi/o protein. This antagonism inhibits the downstream signaling cascade, primarily by preventing the inhibition of adenylyl cyclase, thus modulating cyclic AMP (cAMP) levels.[7][8] This action is crucial in mitigating the positive symptoms of schizophrenia, which are associated with dopamine hyper-activity in the mesolimbic pathway.[5]

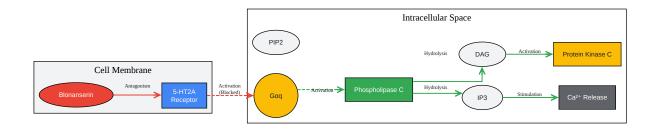


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Dopamine D2 Receptor Antagonism by Blonanserin.

Serotonin 5-HT₂A Receptor Antagonism: Blonanserin also acts as an antagonist at 5-HT₂A receptors.[5] These receptors are coupled to the Gαq/11 protein, and their activation leads to the stimulation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG).[9][10][11] This cascade results in an increase in intracellular calcium and activation of protein kinase C (PKC).[10][11] By blocking this pathway, Blonanserin is thought to contribute to the improvement of negative symptoms and a lower incidence of extrapyramidal side effects.[5]





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Serotonin 5-HT2A Receptor Antagonism by Blonanserin.

Pharmacokinetics

The pharmacokinetic profile of Blonanserin has been well-characterized in human studies.

Parameter	Value	Conditions	Source
Bioavailability	55%	-	[2][4]
Time to Peak (Tmax)	1.5 hours	-	[2][4]
Elimination Half-Life (t1/2)	7.7 ± 4.63 hours	4 mg single dose	[3]
Elimination Half-Life (t1/2)	11.9 ± 4.3 hours	8 mg single dose	[3]
Protein Binding	>99.7%	-	[2]
Volume of Distribution (Vd)	18060 L	-	[2][4]
Clearance	1230 L/h	-	[2][4]
Metabolism	Primarily by CYP3A4	-	[1][2][4]
Excretion	57% urine, 30% feces	-	[2][4]



Metabolism

Blonanserin is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP3A4.[1][2][4] The main metabolic pathways include hydroxylation of the cyclooctane ring and N-deethylation and N-oxidation of the piperazine ring.[2][4] Some of the metabolites, such as the N-deethylated form, retain some pharmacological activity, although to a lesser extent than the parent compound.[2]

Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis and analysis of Blonanserin and its deuterated analogue are proprietary and not publicly available. However, the general methodologies can be inferred from the scientific literature.

General Synthesis Approach

The synthesis of Blonanserin is a multi-step process.[12] A common route involves the initial synthesis of the core heterocyclic structure, 4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridin-2(1H)-one.[12] This intermediate is then chlorinated, typically using an agent like phosphorus oxychloride, to form 2-chloro-4-(4-fluorophenyl)-5,6,7,8,9,10-hexahydrocycloocta[b]pyridine.[12] The final step is a condensation reaction between this chlorinated intermediate and N-ethylpiperazine to yield Blonanserin.[12] Purification is typically achieved through recrystallization or column chromatography. The synthesis of **Blonanserin-d5** would follow a similar pathway, utilizing a deuterated N-ethylpiperazine precursor.



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General Synthetic Workflow for Blonanserin.

Receptor Binding Assay Methodology

Receptor binding affinities (Ki values) are typically determined through competitive radioligand binding assays. This involves incubating a preparation of cell membranes expressing the receptor of interest with a specific radiolabeled ligand that is known to bind to the receptor.



Varying concentrations of the test compound (Blonanserin) are added to compete for binding with the radioligand. The amount of bound radioactivity is then measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The Ki value is then calculated from the IC₅₀ using the Cheng-Prusoff equation.

In Vivo Study Protocols

Preclinical in vivo studies often involve animal models to assess the antipsychotic-like activity and potential side effects. For example, the efficacy of Blonanserin has been evaluated in models of methamphetamine-induced hyperactivity in rats.[13] Clinical trial protocols for human studies are designed to evaluate the safety and efficacy of the drug in patients with schizophrenia. These protocols typically involve administering the drug over a defined period (e.g., 8 weeks) and assessing changes in symptoms using standardized rating scales such as the Positive and Negative Syndrome Scale (PANSS).[14][15] Dosing in these studies is carefully controlled and monitored.[14][16]

Safety and Toxicology

Blonanserin is generally well-tolerated.[17][18] The oral LD₅₀ in mice is greater than 500 mg/kg. [2] Common adverse effects can include extrapyramidal symptoms, though these are reported to be less frequent than with some older antipsychotics.[18] Increases in prolactin levels have also been observed.[15]

This technical guide provides a summary of the key technical data for **Blonanserin-d5**, with a focus on the well-documented properties of its non-deuterated form, Blonanserin. This information is intended to support researchers, scientists, and drug development professionals in their work with this compound.

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